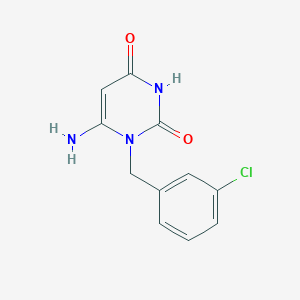

6-Amino-1-(3-chlorobenzyl)-uracil

Description

The Fundamental Significance of the Uracil (B121893) Heterocyclic Scaffold in Chemical Biology

Uracil, a pyrimidine (B1678525) base, is a fundamental component of ribonucleic acid (RNA), where it pairs with adenine. ontosight.aiwikipedia.org Its essential role in the genetic machinery and various metabolic processes makes the uracil heterocyclic scaffold a "privileged structure" in medicinal chemistry. wikipedia.orgresearchgate.net This means that the uracil core is a versatile platform that can be chemically modified to create a diverse array of derivatives with a wide spectrum of biological activities. researchgate.netrsc.org

The ability of uracil and its analogues to interact with key biological targets, such as enzymes and receptors, has driven extensive research. ontosight.ainih.gov By introducing different functional groups at various positions on the uracil ring, chemists can modulate the molecule's properties, including its solubility, stability, and, most importantly, its biological function. rsc.orgnih.govacs.org These modifications can lead to compounds with enhanced therapeutic potential and reduced toxicity. rsc.org

Overview of Research Trajectories in Uracil-Based Compound Investigations

Research into uracil-based compounds has followed several key trajectories, primarily focused on their therapeutic applications. A significant area of investigation has been the development of antiviral and anticancer agents. ontosight.aimdpi.comnih.gov For instance, the well-known drug 5-fluorouracil (B62378) is a uracil analogue that has been a cornerstone of cancer chemotherapy for decades. researchgate.net

Current research continues to build on this foundation, exploring novel substitutions on the uracil ring to create next-generation therapeutics. mdpi.comresearchgate.net Scientists are investigating uracil derivatives for their potential as inhibitors of various enzymes crucial for pathogen replication or cancer cell proliferation. ontosight.airesearchgate.net Furthermore, the antimicrobial and herbicidal properties of certain uracil derivatives are also active areas of study. wikipedia.orgrsc.org The ongoing exploration of multicomponent reactions involving aminouracils is a testament to the continued efforts to synthesize novel and complex heterocyclic systems based on the uracil framework. researchgate.net

The Profile of 6-Amino-1-(3-chlorobenzyl)-uracil

While the broader class of substituted uracils is a subject of intense study, specific derivatives like this compound represent the frontier of this research. The introduction of a 3-chlorobenzyl group at the N1 position and an amino group at the C6 position creates a unique chemical entity with distinct properties.

Synthesis and Chemical Properties

The synthesis of this compound and related compounds often involves the reaction of a starting uracil derivative, such as 6-aminouracil (B15529), with a substituted benzyl (B1604629) halide. For instance, the synthesis of similar N1-substituted uracils has been achieved by reacting 6-amino-1,3-dimethyluracil (B104193) with various aldehydes. researchgate.net In a more general sense, the synthesis of N-substituted uracils can be accomplished through methods like the condensation of malic acid with urea (B33335) or by modifying existing uracil structures. wikipedia.org The synthesis of related compounds, such as 6-((3-chloropropyl)amino)-1,3-dimethyluracil, has been documented and involves the reaction of 6-chloro-1,3-dimethyluracil (B186940) with 3-chloropropylamine. chemicalbook.com

The chemical properties of this compound are influenced by its constituent functional groups. The amino group can act as a hydrogen bond donor, while the carbonyl groups of the uracil ring are hydrogen bond acceptors. The 3-chlorobenzyl group adds a lipophilic character to the molecule, which can influence its solubility and ability to cross biological membranes.

Below is a table summarizing some of the key chemical identifiers and properties of the parent compound, 6-aminouracil, to provide a foundational context.

| Property | Value |

| IUPAC Name | 6-amino-1,3-dimethylpyrimidine-2,4-dione |

| Molecular Formula | C6H9N3O2 |

| Molecular Weight | 155.15 g/mol |

| SMILES | CN1C(=CC(=O)N(C1=O)C)N |

| InChIKey | VFGRNTYELNYSKJ-UHFFFAOYSA-N |

| Data sourced from PubChem CID 81152 nih.gov |

Research Findings and Potential Applications

While specific research findings on this compound are emerging, the broader family of 6-aminouracil derivatives has shown promise in various biological assays. Studies on other 6-substituted uracil derivatives have demonstrated their potential to stimulate cell proliferation, suggesting applications in regenerative medicine. jppres.com Furthermore, the general class of aminouracils is recognized for its utility in synthesizing fused heterocyclic systems with potential pharmacological applications. researchgate.net

The introduction of a chlorobenzyl group is a common strategy in medicinal chemistry to enhance biological activity. Therefore, it is hypothesized that this compound could exhibit interesting biological properties worthy of further investigation. The exploration of such derivatives contributes to the growing library of uracil-based compounds with the potential for therapeutic development.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10ClN3O2 |

|---|---|

Molecular Weight |

251.67 g/mol |

IUPAC Name |

6-amino-1-[(3-chlorophenyl)methyl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H10ClN3O2/c12-8-3-1-2-7(4-8)6-15-9(13)5-10(16)14-11(15)17/h1-5H,6,13H2,(H,14,16,17) |

InChI Key |

YMSSLELJYKOLIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C(=CC(=O)NC2=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Amino 1 3 Chlorobenzyl Uracil and Analogous Uracil Derivatives

Strategies for Uracil (B121893) Nucleus Construction

The construction of the core pyrimidine (B1678525) ring system of uracil can be achieved through methods that build the ring from the ground up (de novo synthesis) or through various cyclization strategies that form the heterocyclic structure.

De novo synthesis involves the creation of the pyrimidine ring from simple, acyclic (non-ring) starting materials. A classic and widely recognized method for synthesizing the uracil nucleus is the condensation of malic acid with urea (B33335) in the presence of fuming sulfuric acid wikipedia.org. This reaction assembles the six-membered ring from two separate components. Another foundational approach involves the reaction of β-dicarbonyl compounds with N-C-N containing reagents like urea or thiourea. For instance, the reaction of ethyl acetoacetate with thiourea is a common method for preparing a thiouracil, which can be a precursor to uracil derivatives wikipedia.org.

The biosynthesis of pyrimidines also proceeds via a de novo pathway, where the pyrimidine ring of orotidylic acid is synthesized first from components like carbamoyl phosphate and aspartate, and then attached to a ribose phosphate unit wikipedia.orgwikipedia.org. While a biological process, it underscores the principle of building the heterocyclic core from simpler acyclic units.

| Precursors | Reagents/Conditions | Product Type | Reference |

| Malic Acid + Urea | Fuming Sulfuric Acid | Uracil | wikipedia.org |

| Ethyl Acetoacetate + Thiourea | Base | 2-Thio-6-methyluracil | wikipedia.org |

| β-Dicarbonyl Compounds + Amidines | Varies | 2-Substituted Pyrimidines | wikipedia.org |

Cyclization reactions are central to forming the pyrimidine ring. These methods often involve the condensation of two or three components that together provide all the necessary atoms for the ring. Multicomponent reactions, such as the Biginelli reaction, are powerful tools for synthesizing pyrimidine derivatives from simpler starting materials in a single step wikipedia.org.

Modern synthetic methods employ various catalysts and strategies to facilitate these ring-forming reactions. For example, copper-catalyzed cyclization of ketones with nitriles provides a general route to diversely functionalized pyrimidines organic-chemistry.org. Other approaches involve intramolecular cyclization of appropriately functionalized acyclic precursors. For instance, β-formyl enamides can undergo samarium chloride-catalyzed cyclization with urea to yield pyrimidines organic-chemistry.org. The reaction of conjugated carbodiimides with amidines also leads to fused pyrimidine derivatives through nucleophilic addition followed by a 6π-electrocyclic ring closure d-nb.info. These varied cyclization strategies highlight the flexibility chemists have in constructing the foundational uracil scaffold mdpi.com.

| Reaction Type | Key Intermediates/Reactants | Significance | Reference |

| [4+2] Cycloaddition | Amidines + Malononitrile Dimer | Forms 6-aminopyrimidine compounds | mdpi.com |

| Copper-Catalyzed Cyclization | Ketones + Nitriles | General synthesis of functionalized pyrimidines | organic-chemistry.org |

| Intermolecular Cyclization | Conjugated Carbodiimides + Amidines | Forms fused pyrimidine rings | d-nb.info |

| Cascade Reaction | Trifluorinated 2-bromoenones + Amidines | Aza-Michael addition followed by intramolecular cyclization | organic-chemistry.org |

Functionalization and Modification of Pre-existing Uracil Structures

A more common and often more direct route to specifically substituted uracils like 6-Amino-1-(3-chlorobenzyl)-uracil involves modifying an existing uracil or pyrimidine core. This allows for precise control over the placement of substituents at various positions on the ring.

Introducing the 3-chlorobenzyl group at the N-1 position is a critical step. This is typically achieved through an alkylation reaction. A common precursor for this route is 6-chlorouracil (B25721). The N-1 position of the uracil skeleton can be selectively alkylated using an appropriate alkyl halide, such as 3-chlorobenzyl chloride or bromide, in the presence of a base researchgate.netgoogle.com. The choice of base and solvent is crucial for achieving regioselectivity, favoring substitution at N-1 over N-3. For example, reacting a 6-aminouracil (B15529) compound with a benzyl (B1604629) halide in the presence of an inorganic base is a documented method for producing N-substituted derivatives google.com. The synthesis of 1-substituted 6-azidouracil and 6-aminouracil derivatives has been successfully carried out by alkylating the N-1 position of 6-chlorouracil as a key intermediate step researchgate.net.

| Starting Material | Alkylating Agent | Conditions | Product | Reference |

| 6-Chlorouracil | 4-Nitrobenzyl bromide | Base | 1-(4-Nitrobenzyl)-6-chlorouracil | researchgate.net |

| 1-Ethyl-6-aminouracil | p-Chlorobenzyl chloride | 15% aq. NaOH, Ethanol, Reflux | 1-Ethyl-3,5-bis(p-chlorobenzyl)-6-aminouracil | google.com |

The introduction of the amino group at the C-6 position is another key transformation. A highly effective strategy involves using a precursor with a good leaving group at the C-6 position, most commonly a halogen like chlorine. 6-Chlorouracil and its N-1 substituted derivatives are versatile intermediates for this purpose researchgate.net. The chlorine atom at the C-6 position can be displaced by an amino group through nucleophilic substitution. This is often achieved by reacting the 6-chloro derivative with ammonia (B1221849) or an ammonia equivalent.

Alternatively, a 6-azido group can serve as a precursor to the 6-amino group. For instance, 1-benzyl-6-chlorouracil can be converted to 1-benzyl-6-azidouracil, which is then reduced to the target 1-benzyl-6-aminouracil researchgate.net. This two-step process provides a reliable route to the C-6 amino functionality. The use of 6-aminouracil itself as a building block is also central to many syntheses of fused heterocyclic systems, demonstrating its utility as a versatile precursor researchgate.netrsc.orgscirp.org.

| Precursor | Reagent | Transformation | Significance | Reference |

| 1-Substituted-6-chlorouracil | Primary Amines | Nucleophilic Substitution | Forms 6-aminouracil derivatives | researchgate.net |

| 1-Substituted-6-chlorouracil | Sodium Azide (B81097), then Reduction | Azide displacement followed by reduction | Provides a route to 6-amino functionality | researchgate.net |

| 6-Chloro-2,4-dimethoxypyrimidine | Me3Sn- ions, then cross-coupling, then hydrolysis | Multi-step one-pot reaction | Access to various 6-substituted uracils | researchgate.net |

The ability to introduce halogen and amino groups is fundamental to the synthesis of a wide range of uracil derivatives. Halogenation, particularly at the C-5 position, is a common reaction for uracils, often proceeding through electrophilic substitution wikipedia.orgwikipedia.org. For example, 5-bromouracil is a well-known derivative used in various chemical and biological studies asianpubs.org.

The introduction of an amino group can be accomplished through several methods. As mentioned, nucleophilic substitution of a halogen at the C-6 position is a primary method researchgate.net. Additionally, amination can sometimes be achieved at other positions, though it is less common than at the electron-deficient 2-, 4-, and 6-positions wikipedia.org. The synthesis of 6-amino-4-hydroxy-2-mercaptopyrimidine from ethyl cyanoacetate and thiocarbamide illustrates a cyclization-condensation approach that directly incorporates an amino group into the pyrimidine ring during its formation asianpubs.org. These fundamental transformations are essential tools in the synthetic chemist's arsenal for creating complex uracil-based molecules.

Advanced Synthetic Protocols for Uracil Derivatives

The synthesis of uracil derivatives has evolved significantly, moving beyond classical methods to more efficient and versatile protocols. These advanced strategies are crucial for accessing structurally complex and diverse molecules for various scientific applications. The development of one-pot reactions and divergent synthesis pathways has been particularly instrumental in accelerating the discovery of novel uracil-based compounds.

One-pot synthesis represents a highly efficient strategy in organic chemistry, allowing for the construction of complex molecules in a single reaction vessel without isolating intermediates. This approach is particularly valuable for creating fused uracil systems, which are of significant interest due to their diverse pharmacological activities. nih.govnih.gov Researchers have successfully synthesized a variety of fused uracils, such as pyrimidodiazepines, lumazines, triazolouracils, and xanthines, starting from 4,5-diaminouracils in a one-pot manner. nih.govnih.gov

Another efficient one-pot procedure involves the reaction of 6-aminouracils with different reagents to yield complex fused structures. For instance, the reaction of 6-aminouracils with ninhydrin can produce indenopyrrolopyrimidine and indenopteridine derivatives. researchgate.net Similarly, the nitrosation of 6-aminouracils followed by a reaction with arylideneanilines results in the formation of new xanthine (B1682287) derivatives. researchgate.netscirp.org These methods provide a straightforward and effective means to achieve heteroannulation at the C-5 position of the uracil ring, which often requires forcing conditions with other synthetic pathways. scirp.org

The table below summarizes examples of one-pot synthetic approaches for fused uracils.

| Starting Material | Reagents | Fused Product | Reference |

| 4,5-Diaminouracils | Various | Pyrimidodiazepines, Lumazines, Triazolouracils, Xanthines | nih.gov |

| 6-Amino-1-[(2-chlorophenyl)methyl]-5-nitrosouracil | N-arylidene aniline, glacial acetic acid | Xanthine derivatives | scirp.org |

| 5,6-Diamino-1,3-dimethyluracil hydrochloride | Ninhydrin, ethanol, TEA | Indenopteridine derivatives | scirp.org |

| 6-Aminouracil | Malononitrile, Sulphur, DMF | Thieno[2,3-d]pyrimidine derivatives | scirp.org |

Divergent synthesis is a powerful strategy for generating chemical libraries of structurally related compounds from a common intermediate. This approach is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. An efficient, diversity-oriented synthesis of 5-sulfone-substituted uracils has been developed, which avoids the need for protecting groups and utilizes easily accessible starting materials. acs.orgacs.orgfigshare.com This method demonstrates broad substrate tolerance and provides excellent yields, facilitating the creation of diverse libraries of uracil derivatives for evaluation as virostatics and chemotherapeutics. acs.orgresearchgate.net

The core of this strategy involves building the pyrimidine ring from acyclic precursors, allowing the sulfone group to be incorporated directly. acs.org The reaction of intermediates with various nucleophiles, such as N-monosubstituted ureas, thioureas, guanidine hydrochloride, and acetamidine hydrochloride, leads to a wide range of N3-substituted uracils, thiouracils, sulfone-isocytosines, and 5-sulfone-2-methyl-pyrimidinols, respectively. acs.org

Another notable divergent approach focuses on the synthesis of epigenetically important 5-substituted pyrimidine 2'-deoxynucleosides from a common precursor, 5-iodo-2'-deoxyuridine. nih.gov Nucleophilic substitutions at the 5-position yield a set of uridine derivatives, including those with methyl (T), hydroxymethyl (5hmU), formyl (5foU), and carboxyl (5caU) groups. These can then be converted to the corresponding cytidine analogs via in situ amination, providing easy access to important DNA building blocks for biological investigation. nih.gov

The following table outlines the generation of diverse uracil derivatives using a divergent synthesis strategy.

| Common Intermediate | Reagent | Product Class | Reference |

| Acyclic sulfone precursor | N-methylurea | N3-methyl-5-sulfonyl-uracil | acs.org |

| Acyclic sulfone precursor | N-methylthiourea | N3-methyl-5-sulfonyl-thiouracil | acs.org |

| Acyclic sulfone precursor | Guanidine hydrochloride | 5-Sulfone-isocytosine | acs.org |

| 5-Iodo-2'-deoxyuridine | Various nucleophiles | 5-Substituted-2'-deoxyuridines (T, 5hmU, 5foU, 5caU) | nih.gov |

| Protected 5-formyluracil (5foU) | TPSCl, TEA, DMAP, then NH4OH | 5-Formylcytosine (5foC) | nih.gov |

Methodological Advancements in Uracil Synthetic Chemistry

Recent years have witnessed significant methodological advancements in the synthesis of uracil derivatives, expanding the toolkit for chemists to functionalize the uracil core. conicet.gov.ar One innovative approach involves the generation of a highly reactive "uracilyne" intermediate, a heteroaryne analogue of uracil. digitellinc.com This is achieved through the synthesis of uracil-iodonium(III) salts, which serve as stable precursors. The "uracilyne" can then undergo various cycloaddition reactions ([4+2], [3+2], [2+2]) and σ-bond insertions to afford a range of functionalized uracil derivatives. digitellinc.com

Another area of progress is the development of more environmentally friendly and efficient methods for halogenation. For example, a microwave-assisted iodination of uracils and unprotected nucleosides using N-iodosuccinimide (NIS) as the iodine source provides excellent yields in a very short reaction time (3 minutes). conicet.gov.ar This method is also applicable to solid-phase organic synthesis.

Multicomponent reactions, such as the Biginelli reaction, have also been improved to synthesize novel uracil and thiouracil derivatives with higher yields and shorter reaction times. chemijournal.com An improved method involves the condensation of an aldehyde, methyl cyanoacetate, and urea or thiourea in ethanol with potassium carbonate, heated to reflux for only one hour. chemijournal.com These advancements provide more efficient, versatile, and sustainable routes to a wide array of uracil-based molecules.

Structure Activity Relationship Sar Studies of 6 Amino 1 3 Chlorobenzyl Uracil Analogues

Positional Impact of Substituents on Biological Activities of Uracil (B121893) Derivatives

The N-1 position of the uracil ring is a critical site for substitution, and modifications at this position can profoundly influence the potency and selectivity of the resulting compounds. The introduction of substituents at the N-1 position is a common strategy in the design of novel uracil-based therapeutic agents. nih.govresearchgate.net

The formation of a monosubstituted product at the N-1 position is often favored in synthesis due to the electronic properties of the uracil ring. nih.gov The nucleophilicity of the N-3 position is reduced by the presence of two adjacent electron-withdrawing carbonyl groups, making the N-1 nitrogen more likely to be the site of substitution. nih.gov This principle is a general observation for various N-substitution reactions involving uracil and its derivatives. nih.gov

A method for the selective N1-alkylation of 1,3-dibenzoyluracils has been developed, providing a pathway to N1-monosubstituted uracil derivatives. researchgate.net This method involves the selective deprotection of the N1-position followed by alkylation, highlighting the importance of targeting this position for synthesizing new analogues. researchgate.net

In a study of 6-substituted uracil derivatives, the compound 1-butyl-6-methyluracil (B86784) demonstrated a high level of cell proliferation, indicating that the butyl group at the N-1 position contributes to its biological activity. jppres.com

Table 1: Effect of N-1 Substitution on the Proliferative Activity of 6-Methyluracil (B20015) Derivatives

| Compound | N-1 Substituent | C-6 Substituent | Proliferative Activity |

| 6-methyluracil | H | Methyl | Standard |

| 1-butyl-6-methyluracil | Butyl | Methyl | High |

This table is based on findings from a study on the in vitro proliferative activity of 6-substituted uracil derivatives. jppres.com

The C-6 position of the uracil ring is another key site for modification that can significantly impact the biological activity of uracil analogues. Research has shown that substituents at the C-6 position can influence the compound's therapeutic potential. nih.govresearchgate.net

In a study investigating the proliferative activity of 6-substituted uracil derivatives, several compounds with modifications at the C-6 position were evaluated. jppres.com It was found that 3-methyl-6-cyclopropyl-uracil exhibited high proliferative activity, suggesting that the cyclopropyl (B3062369) group at the C-6 position is favorable for this particular biological effect. jppres.com In contrast, derivatives with a C-6 propyl substitution did not show significant antiproliferative activity against HeLa cervical cell lines in other studies. mdpi.com However, N-alkylated C-6-isobutyl substituted analogues did show antiproliferative activity. mdpi.com

Computational studies on 5- or 6-substituted nitro and amino derivatives of uracil tautomers have revealed that the position of the substituent in relation to the nitrogen atoms in the ring has a decisive influence on its properties. mdpi.com For instance, an amino group at the C-6 position has more than double the electron-donating strength compared to when it is at the C-5 position. mdpi.com Conversely, a nitro group is more electron-withdrawing at the C-5 position than at the C-6 position. mdpi.com These electronic properties can influence the interactions of the molecule with its biological target.

Table 2: Proliferative Activity of Various C-6 Substituted Uracil Derivatives

| Compound | C-6 Substituent | Other Substituents | Proliferative Activity Level |

| 3-methyl-6-cyclopropyl-uracil | Cyclopropyl | 3-Methyl | High |

| 1-butyl-6-methyluracil | Methyl | 1-Butyl | High |

This table is based on findings from a study on the in vitro proliferative activity of 6-substituted uracil derivatives. jppres.com

The nature and location of substituents on an aromatic ring can modulate aromatic stacking interactions, which are crucial for the binding of many drugs to their receptors. rsc.org Electrostatic interactions between the substituents of one ring and the π-face of another can play a significant role. rsc.org This makes aromatic stacking interactions particularly sensitive to changes in the orientation, nature, and location of substituents. rsc.org

In the context of uracil derivatives, the presence of a substituent on a pendant aromatic ring can alter the molecule's ability to fit into a binding pocket and form favorable interactions. The electronic character of the substituent, whether it is electron-donating or electron-withdrawing, can influence the charge distribution across the entire molecule. rsc.org For example, the chloro group on the benzyl (B1604629) ring of 6-Amino-1-(3-chlorobenzyl)-uracil is an electron-withdrawing group, which can affect the electronic properties of the benzyl ring and potentially influence its interactions with a biological target.

Studies on other classes of compounds with pendant aromatic rings have shown that the position of the substituent (ortho, meta, or para) is also critical. The meta-position of the chloro group in this compound would dictate a specific spatial arrangement and electronic influence that differs from ortho or para substitution.

Conformational Flexibility and Stereochemical Considerations in Uracil-Based Compounds

The conformational flexibility of uracil-based compounds is a crucial factor that influences their biological activity. nih.gov The ability of a molecule to adopt different spatial arrangements allows it to adapt to the shape of a binding site on a biological target, which can be essential for its function. nih.gov For a molecule like this compound, a key conformational freedom is the rotation around the single bond connecting the N-1 of the uracil ring to the benzyl group.

This rotation allows the chlorobenzyl group to explore different orientations relative to the uracil ring, which can be critical for achieving an optimal binding conformation. Theoretical studies on other flexible molecules have demonstrated that even small energy differences between conformers can be significant for biological activity. nih.gov

Stereochemistry also plays a vital role if a chiral center is present in the molecule or if the molecule can adopt a chiral conformation upon binding. While this compound itself is not chiral, the introduction of chiral substituents or the consideration of its binding to a chiral receptor site would necessitate an analysis of its stereochemical properties. The absolute stereochemistry of a molecule can determine whether it binds to a target and elicits a biological response. nih.gov

Computational methods, such as density functional theory (DFT), are often employed to investigate the conformational preferences and chiroptical properties of flexible molecules. nih.gov These studies can provide insights into the most stable conformers and the energy barriers between them, which can help in understanding the structure-activity relationships of these compounds. acs.org

Structural Modulations for Optimized Interactions

Optimizing the interactions between a uracil-based compound and its biological target often involves systematic structural modifications. nih.gov These modulations aim to enhance the binding affinity and selectivity of the compound, leading to improved biological activity.

The length and branching of alkyl chains attached to the uracil scaffold can have a significant impact on the biological activity of the resulting derivatives. These modifications can influence the compound's lipophilicity, steric profile, and ability to form favorable interactions within a binding pocket.

In a study on fatty acid amide hydrolase (FAAH) inhibitors based on a uracil urea (B33335) scaffold, the replacement of an alkyl chain with phenylalkyl moieties or biphenyl (B1667301) groups was found to significantly improve both the inhibitory potency and selectivity. rsc.orgresearchgate.net This suggests that for this particular target, a simple alkyl chain may not be optimal and that more complex, bulky substituents are preferred.

Conversely, in a study of 6-substituted uracil derivatives, the introduction of a butyl group at the N-1 position of 6-methyluracil resulted in a compound with high proliferative activity. jppres.com This indicates that in some cases, a simple, unbranched alkyl chain of a specific length can be beneficial for biological activity.

The effect of alkyl chain length and branching is highly dependent on the specific biological target and the nature of its binding site. A longer or more branched alkyl chain may provide better van der Waals interactions in a large, hydrophobic pocket, while a shorter, less bulky chain may be required for a more constrained binding site.

Incorporation of Aromatic Residues within Substituent Chains

The introduction of aromatic residues into the substituent chains of 6-aminouracil (B15529) derivatives significantly influences their biological activity. The nature and positioning of these aromatic groups are critical determinants of potency and efficacy.

Research into a series of 6-(Ar)alkylamino-substituted uracil derivatives as agonists for the G protein-coupled receptor 84 (GPR84) has provided detailed SAR insights. nih.govacs.org A key finding is that the length of the linker between the 6-amino position of the uracil core and the aromatic ring is a critical factor for activity. nih.gov

Direct attachment of an aromatic ring, such as a benzyl or (1-naphthyl)methyl group, to the N6 position results in inactive compounds. acs.org However, introducing a linker of two to four atoms creates a more favorable conformation for receptor binding, leading to compounds with moderate to high potency. nih.govacs.org

For instance, a phenylethyl substituent at the N6 position confers moderate activity. acs.org Interestingly, elongating the carbon chain to a phenylpropyl group leads to a significant decrease in activity. acs.org In contrast, a further extension to a phenylbutyl chain dramatically enhances potency, highlighting a precise spatial requirement for optimal interaction with the receptor. acs.org

Table 1: SAR of N6-Aromatic Chain Length in 6-Aminouracil Analogues at GPR84

| Compound Analogue | Linker Length | GPR84 Agonist Activity (EC50) |

| N6-Benzyl | 1 atom | Inactive |

| N6-Phenylethyl | 2 atoms | 200 nM |

| N6-Phenylpropyl | 3 atoms | 1700 nM |

| N6-Phenylbutyl | 4 atoms | 24 nM |

Data sourced from studies on 6-(Ar)Alkylamino-Substituted Uracil Derivatives. acs.org

These findings underscore the importance of the spatial arrangement of the aromatic moiety relative to the uracil core for effective GPR84 agonism.

Impact of N-Methylation and Other Alkylations on Uracil Core Activities

Alkylation, particularly methylation, at the nitrogen atoms of the uracil core is a common strategy to modulate the pharmacological properties of 6-aminouracil derivatives. researchgate.netrsc.org N-methylation can influence a compound's conformation, lipophilicity, and hydrogen bonding capacity, thereby affecting its biological activity. nih.govnih.govrsc.orgrsc.org

In the context of GPR84 agonists, N-methylation of the 6-aminouracil core has been shown to produce compounds with exceptionally high efficacy. nih.gov This suggests that methylation at this position may lock the molecule into a conformation that is highly favorable for receptor activation. nih.gov The substitution on the uracil ring can occur at the N-1 or N-3 positions, and regioselective synthesis methods have been developed to control this outcome. researchgate.netresearchgate.net

Furthermore, the impact of N-methylation is not limited to GPR84 modulation. In other contexts, such as the development of antiviral or anticancer agents, N-methylation can enhance metabolic stability and cell permeability. nih.gov For example, N-methylation of peptides can improve their pharmacokinetic profiles by increasing their resistance to proteolytic degradation. nih.gov The introduction of a methyl group can also induce significant conformational changes that can dramatically alter the binding affinity for specific targets, such as the heat-shock protein 90 (Hsp90). nih.gov

SAR in Specific Biological Target Modulation

The versatility of the 6-aminouracil scaffold allows for its adaptation to target a wide range of biological molecules, including enzymes and receptors. rsc.org SAR studies in these specific contexts are essential for developing potent and selective therapeutic agents.

SAR Elucidation for Enzyme Inhibitors (e.g., HDAC, DPP-4, Cathepsin B, Topoisomerases)

Histone Deacetylase (HDAC) Inhibitors: The development of HDAC inhibitors often involves designing molecules with a zinc-binding group, a linker, and a cap group that interacts with the enzyme surface. nih.gov While many HDAC inhibitors utilize a hydroxamic acid group to chelate the zinc ion in the active site, concerns about potential toxicity have driven the exploration of alternative zinc-binding motifs, such as α-amino amides. nih.gov The SAR of amino acid-derived HDAC inhibitors indicates that the nature of the amino acid side chain and the linker length are critical for potent inhibition of HDAC1. nih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: DPP-4 inhibitors are a class of oral anti-diabetic drugs. nih.gov The SAR of uracil-based DPP-4 inhibitors, such as alogliptin, reveals that the 6-aminouracil core is a key pharmacophore. nih.govcumbria.ac.uk Modifications to the substituent at the N-1 position of the uracil ring are crucial for optimizing potency and selectivity. nih.govcumbria.ac.uk The interaction of these inhibitors with the S1 and S2 pockets of the DPP-4 active site is a primary determinant of their inhibitory activity. researchgate.net Aromatic or heterocyclic rings are often incorporated to occupy these pockets effectively. nih.gov

Cathepsin B Inhibitors: Cathepsins are proteases involved in various pathological processes, including cancer and neurodegenerative diseases. nih.govantibodiesinc.com The design of cathepsin B inhibitors often focuses on creating molecules that can interact with the active site cleft. nih.govresearchgate.net The SAR of these inhibitors highlights the importance of specific functional groups that can form hydrogen bonds and hydrophobic interactions with key residues in the enzyme's active site, such as Gln23, Cys29, and His199. nih.gov

Topoisomerase Inhibitors: Topoisomerases are enzymes that regulate DNA topology and are important targets in cancer therapy. nih.gov Some uracil derivatives have been investigated as potential topoisomerase inhibitors. nih.gov For instance, 5-aminouracil (B160950) can inhibit DNA replication by interfering with topoisomerase I. nih.gov The SAR of topoisomerase inhibitors often involves planar aromatic or heteroaromatic systems that can intercalate into DNA, along with side chains that interact with the enzyme-DNA complex. nih.gov

SAR Analysis for Receptor Agonists or Antagonists (e.g., GPR84)

GPR84 is a pro-inflammatory receptor that is primarily expressed in immune cells. nih.govbohrium.com The development of both agonists and antagonists for GPR84 is an active area of research for potential treatments of inflammatory and fibrotic diseases. bohrium.comnih.gov

As discussed previously, 6-aminouracil derivatives have emerged as potent GPR84 agonists. nih.govacs.org The SAR for these agonists is well-defined, with the N6-alkyl chain length and the presence of aromatic residues being key determinants of activity. nih.govacs.org

Conversely, the search for GPR84 antagonists has also yielded promising compounds. glpbio.com The SAR for antagonists often reveals subtle structural modifications that can switch a compound from an agonist to an antagonist. nih.gov For example, minor changes to the substituent at the N-1 position of the uracil ring or alterations to the linker and cap group can lead to a loss of agonistic activity and the emergence of antagonistic properties. This highlights the delicate balance of structural features required to either activate or block the receptor. The discovery of selective GPR84 antagonists provides valuable tools to further investigate the physiological and pathological roles of this receptor. glpbio.com

Table 2: SAR of 6-Aminouracil Analogues as GPR84 Modulators

| Compound Type | Key Structural Features | Observed Activity |

| Agonist | N6-alkyl chain (4-8 carbons) or N6-phenylbutyl substituent. nih.govacs.org | Potent activation of GPR84. nih.govacs.org |

| Antagonist | Often involves modifications to the N1-substituent and the N6-side chain that differ from the optimal agonist structure. nih.govglpbio.com | Blockade of GPR84 activation. nih.govglpbio.com |

| Inactive | N6-benzyl or N6-(1-naphthyl)methyl substituent. acs.org | No significant GPR84 activity. acs.org |

This table synthesizes general SAR principles from multiple studies on GPR84 modulation. nih.govacs.orgnih.govglpbio.com

Molecular Interactions and Computational Chemistry Investigations of 6 Amino 1 3 Chlorobenzyl Uracil

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like uracil (B121893) derivatives recognize and interact with the binding sites of macromolecular targets such as proteins or enzymes.

Docking simulations for various uracil derivatives reveal several common binding modes that stabilize the ligand-target complex. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, and π-stacking.

Hydrogen Bonding: The uracil scaffold contains multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups) that can form critical interactions with the amino acid residues of a target protein. For instance, in studies of uracil derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a key hydrogen bond often forms between the N-3 proton of the uracil ring and the backbone carbonyl group of an amino acid like Lysine 101 in the enzyme's allosteric site. tandfonline.com This type of hydrophilic interaction is considered vital for the binding affinity of many NNRTI compounds. tandfonline.com

Hydrophobic and π-Stacking Interactions: The benzyl (B1604629) group, such as the 3-chlorobenzyl moiety in the titular compound, plays a significant role in binding through hydrophobic and aromatic interactions. These groups can fit into hydrophobic pockets within the receptor, displacing water molecules and increasing binding affinity. Furthermore, the aromatic rings of the uracil core and the benzyl substituent can engage in π-π stacking or π-alkyl interactions with aromatic amino acid residues like Tyrosine, Phenylalanine, and Tryptophan in the binding site.

Simulations show that uracil derivatives can deeply bury themselves within the allosteric sites of their target enzymes, achieving a stable conformation through a combination of these interactions. tandfonline.com

A primary outcome of molecular docking is the identification of specific amino acid residues that are critical for ligand binding. For uracil derivatives targeting enzymes like HIV-1 Reverse Transcriptase, computational studies have consistently highlighted a set of key residues.

Analysis of docking poses for various hydroxyalkynyl uracil derivatives has identified several key amino acids responsible for forming stabilizing interactions. tandfonline.com These residues are crucial for anchoring the ligand within the binding pocket and determining its inhibitory activity.

| Interacting Residue | Type of Interaction | Target Enzyme (Example) | Reference |

| Lysine 101 (K101) | Hydrogen Bond | HIV-1 Reverse Transcriptase | tandfonline.com |

| Lysine 103 (K103) | van der Waals / Hydrophobic | HIV-1 Reverse Transcriptase | tandfonline.com |

| Tyrosine 181 (Y181) | π-π Stacking / Hydrophobic | HIV-1 Reverse Transcriptase | tandfonline.com |

| Tyrosine 188 (Y188) | π-π Stacking / Hydrophobic | HIV-1 Reverse Transcriptase | tandfonline.com |

| Phenylalanine 227 (F227) | Hydrophobic | HIV-1 Reverse Transcriptase | tandfonline.com |

| Tyrosine 318 (Y318) | Hydrophobic | HIV-1 Reverse Transcriptase | tandfonline.com |

These residues form a hydrophobic pocket that accommodates the non-nucleoside inhibitor, and interactions with them are characteristic of many known NNRTIs. tandfonline.com Understanding these key interactions is fundamental for designing new derivatives with improved potency and resistance profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

Modern QSAR studies utilize data-driven machine learning approaches to build predictive models. nih.gov This process involves several key steps:

Data Curation: A dataset of pyrimidine (B1678525) and uracil compounds with experimentally measured biological activities (e.g., anticancer) is collected from databases like ChEMBL and carefully curated. nih.gov

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, and electronic properties. Software like Dragon is often used for this purpose. nih.govbenthamscience.com

Model Building: Using machine learning algorithms, such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical model is constructed that correlates a subset of the most relevant descriptors with the observed biological activity. nih.govbenthamscience.com This creates a predictive equation where the activity of a new or untested compound can be estimated based on its calculated descriptors.

This data-driven workflow allows for the generalization and predictive screening of new compounds, accelerating the discovery of molecules with desired biological activities. nih.gov

The development of a robust QSAR model requires rigorous validation to ensure its predictive power. mdpi.com Both internal and external validation techniques are employed.

Internal Validation: Techniques like leave-one-out (LOO) cross-validation (Q² Loo) are used to test the model's internal consistency and stability. nih.gov

External Validation: The model's predictive ability is tested on an external set of compounds (a test set) that was not used during the model development. nih.govmdpi.com The squared correlation coefficient (r²) for the test set is a key metric for evaluating predictive performance. nih.gov

Several QSAR models have been successfully developed for various series of uracil derivatives, demonstrating their utility in predicting activities like enzyme inhibition and antiproliferative effects. nih.govnih.govibmc.msk.ru

| Target/Activity | Model Statistics | Validation Method | Reference |

| DPP-4 Inhibition | r²_Test = 0.715, Q²_LOO = 0.797 | Internal (CP-MLR, PLS) & External | nih.gov |

| dUTPase Inhibition | Statistically significant consensus models | Training and Test Samples | ibmc.msk.ru |

| Antiproliferative (HeLa) | Blind validation difference of 0.02 (pIC50) | External & Blind Validation | nih.govmdpi.com |

These validated models can then be used for the virtual screening of new uracil derivatives to prioritize which compounds to synthesize and test experimentally. ibmc.msk.ru

Advanced Computational Techniques in Uracil Research

Beyond standard docking and QSAR, a range of advanced computational methods are applied to gain deeper insights into the behavior of uracil derivatives.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time. nih.gov This technique can assess the stability of the binding pose predicted by docking, revealing how the ligand and protein move and interact in a simulated physiological environment. tandfonline.comnih.gov Post-MD analyses can confirm the stability of key hydrogen bonds and hydrophobic interactions, providing a more realistic view of the binding event. tandfonline.com

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.gov It can be used to calculate properties like molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MESP). nih.govnih.govacs.org MESP maps are particularly useful as they identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack, providing insights into its chemical reactivity. nih.govacs.org

Ab Initio Calculations: These are highly accurate quantum chemistry methods used to study molecular properties and reaction mechanisms from first principles, without relying on experimental data. nih.govacs.org Ab initio molecular dynamics, for example, has been used to study the hydrogen bonding network of uracil in an aqueous solution, providing a detailed picture of its hydration shell. acs.org

These advanced techniques complement molecular docking and QSAR by providing a more dynamic and electronically detailed understanding of uracil derivatives, aiding in the sophisticated design of new and more effective molecules. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular orbital energies, electrostatic potential, and vibrational frequencies.

For uracil and its derivatives, DFT calculations are commonly performed using functionals such as B3LYP, often paired with basis sets like 6-31G or 6-311+G(d,p) to achieve a balance between accuracy and computational cost. These calculations can reveal how the addition of the 3-chlorobenzyl group at the N1 position and the amino group at the C6 position influences the electron distribution across the pyrimidine ring compared to unsubstituted uracil.

Table 1: Representative DFT Calculation Parameters for Uracil Derivatives

| Parameter | Typical Value/Method | Purpose |

| Functional | B3LYP | Approximates the exchange-correlation energy. |

| Basis Set | 6-311+G(d,p) | Describes the atomic orbitals of the system. |

| Solvation Model | SMD, PCM | Simulates the effect of a solvent on the molecule. |

| Properties Calculated | HOMO/LUMO energies, Mulliken charges, Dipole moment | Provides insights into reactivity and polarity. |

This table presents typical parameters used in DFT studies of uracil derivatives. Specific values for 6-Amino-1-(3-chlorobenzyl)-uracil would require a dedicated computational study.

Conformational Analysis and Molecular Dynamics Simulations of Uracil Ligands

The three-dimensional shape of a molecule, or its conformation, is critical to its biological activity. The flexible 3-chlorobenzyl group in this compound can rotate around the single bond connecting it to the uracil ring, leading to various possible conformers.

Conformational analysis aims to identify the most stable of these arrangements. This can be achieved through systematic searches of the potential energy surface.

Molecular dynamics (MD) simulations provide a more dynamic picture, simulating the movement of atoms and molecules over time. These simulations, often employing force fields like CHARMM or AMBER, can illustrate how the molecule behaves in a biological environment, such as in water or near a protein binding site. MD simulations can reveal the preferred conformations of the ligand and the flexibility of the 3-chlorobenzyl tail.

Elucidation of Molecular Mechanisms Through Computational Studies

Beyond static properties, computational studies can unravel the dynamic processes of molecular interactions, offering a window into how this compound might interact with biological targets.

Theoretical Insights into Molecular Recognition Processes

Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. Computational methods can model these interactions to understand how a ligand like this compound might be recognized by a receptor.

The amino group and the carbonyl groups of the uracil ring are potential hydrogen bond donors and acceptors, respectively. The aromatic rings of both the uracil and the chlorobenzyl moieties can participate in π-stacking interactions. Computational docking simulations, a key tool in this area, can predict the preferred binding orientation of the molecule within a receptor's active site.

Computational Prediction of Binding Affinity and Specificity

A crucial aspect of drug discovery is predicting how strongly a molecule will bind to its target (binding affinity) and how selectively it binds to the target over other molecules (specificity).

Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) can be used to estimate the binding free energy of a ligand to a receptor. These calculations take into account the various energetic contributions to binding, including electrostatic and van der Waals interactions, as well as the energetic cost of desolvation upon binding.

Table 2: Computational Methods for Predicting Binding Affinity

| Method | Description | Application |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Initial screening of potential binding modes. |

| MM/GBSA | Calculates the binding free energy from a molecular dynamics simulation trajectory. | Estimation of binding affinity. |

| Free Energy Perturbation (FEP) | Calculates the free energy difference between two states, such as a ligand in solution and a ligand bound to a protein. | More accurate prediction of binding affinity changes between similar ligands. |

This table outlines common computational techniques used to predict the binding characteristics of molecules like this compound.

Scaffold Modification and Derivatization Strategies for Expanding Uracil Chemical Space

Introduction of Diverse Heterocyclic Rings Fused to the Uracil (B121893) Core

The fusion of additional heterocyclic rings to the pyrimidine (B1678525) nucleus of 6-Amino-1-(3-chlorobenzyl)-uracil has been a fruitful approach for generating structurally complex and diverse chemical entities. This strategy often leads to the formation of rigid, polycyclic systems that can effectively probe the binding pockets of various biological targets.

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives from 6-aminouracils is a well-established strategy in medicinal chemistry. This typically involves the reaction of the 6-aminouracil (B15529) scaffold with various reagents to construct the fused pyrazole (B372694) ring. For instance, the reaction of 1,3-disubstituted 6-aminouracils with Vilsmeier-Haack type reagents or other electrophilic species can lead to the formation of the pyrazolo[3,4-d]pyrimidine core. These compounds are recognized as purine (B94841) isosteres and have been investigated for their potential as kinase inhibitors and antagonists for various receptors. While the general synthetic routes are known, specific studies detailing the synthesis of pyrazolo[3,4-d]pyrimidines starting directly from this compound are not extensively documented in the searched literature. However, the known reactivity of the 6-amino group and the adjacent C5 position of the uracil ring suggests that this compound would be a viable substrate for such transformations.

The construction of pyrimidopyridazine and pyrimidodiazepine ring systems fused to the uracil core represents another avenue for scaffold diversification. The synthesis of pyrimido[4,5-c]pyridazines can be achieved through the condensation of 6-aminouracil derivatives with 1,2-dicarbonyl compounds or their equivalents. This reaction leads to the formation of the pyridazine (B1198779) ring fused to the pyrimidine nucleus. Similarly, the synthesis of pyrimido[4,5-b]diazepines can be accomplished by reacting 6-aminouracils with appropriate precursors that enable the formation of the seven-membered diazepine (B8756704) ring. These fused systems have been explored for a range of biological activities, although specific examples originating from this compound are not prominently featured in the available research.

Lumazine (pteridine-2,4(1H,3H)-dione) and xanthine (B1682287) derivatives are other important classes of heterocyclic compounds that can be synthesized from uracil precursors. The synthesis of lumazines can be achieved by the condensation of 6-aminouracils with α-dicarbonyl compounds. This reaction results in the formation of a pyrazine (B50134) ring fused to the uracil core. Xanthines, which are structurally related to the purine bases found in nucleic acids, can also be prepared from 6-aminouracil derivatives through multi-step synthetic sequences. These compounds have a long history in medicinal chemistry and have been investigated for a wide range of pharmacological effects.

Design and Synthesis of Hybrid Uracil Scaffolds

The development of hybrid molecules, which combine the structural features of this compound with other known pharmacophores, is a contemporary strategy in drug discovery. This approach aims to create synergistic effects or to target multiple biological pathways simultaneously.

Quinoline (B57606) is a privileged scaffold in medicinal chemistry, and its hybridization with a uracil moiety can lead to novel compounds with interesting biological profiles. The synthesis of uracil-quinoline hybrids can be approached by covalently linking the two heterocyclic systems through a suitable spacer. For instance, the amino group at the 6-position of the uracil ring can be functionalized to introduce a quinoline fragment. Research has demonstrated that such hybrid molecules can exhibit potent and selective activities. While the concept is well-established, specific studies detailing the synthesis and evaluation of hybrids derived directly from this compound are not widely available.

Strategic Functional Group Introduction at Key Uracil Positions (C-5, C-6, N-1, N-3)

The uracil scaffold presents several key positions (C-5, C-6, N-1, and N-3) that are amenable to chemical modification. The reactivity of these sites allows for the introduction of a wide array of functional groups, thereby modulating the molecule's electronic properties, steric profile, and potential for intermolecular interactions. For instance, the carbon atom at the C-5 position is susceptible to electrophilic attack, a reactivity enhanced by the electron-donating nature of the adjacent C-6 amino group. juniperpublishers.com This delocalization of the exocyclic nitrogen's lone pair of electrons increases the electron density at C-5, making it a prime target for functionalization. juniperpublishers.com

Similarly, the C-6 amino group itself can be a site for derivatization or can be replaced entirely. The nitrogen atoms at the N-1 and N-3 positions, already substituted in the parent compound (N-1 with a 3-chlorobenzyl group), can also be targets for further alkylation or other modifications, depending on the synthetic route and the presence of protecting groups. These strategic modifications are crucial for exploring the structure-activity relationships (SAR) of uracil derivatives.

Sulfonyl Substitution Strategies

The introduction of a sulfonyl group (-SO₂R) onto the uracil ring is a strategy employed to introduce a strong electron-withdrawing group and a potential hydrogen bond acceptor, which can significantly alter the compound's biological activity. While direct sulfonation of this compound is not widely documented, the synthesis of sulfonylated uracils, such as 6-sulfonyl uracil, establishes a precedent for this type of modification. nih.gov The general approach would involve the synthesis of a uracil precursor bearing a suitable leaving group at the target position, typically C-5 or C-6, followed by nucleophilic substitution with a sulfinate salt or oxidation of a previously introduced thiol or sulfinyl group. The resulting sulfonylated uracils can serve as key intermediates for further diversification.

Amination and Halogenation for Structural Diversity

Amination and halogenation are fundamental strategies for creating structural diversity in uracil-based compounds. These modifications directly impact the molecule's polarity, hydrogen bonding capacity, and reactivity.

Halogenation: The C-5 position of 6-aminouracils is readily halogenated. For example, the bromination of 6-amino-1-phenyluracyl, a close analog of the title compound, is achieved using bromine in acetic acid in the presence of sodium acetate (B1210297) to yield 5-bromo-6-aminouracil. juniperpublishers.com This reaction highlights a viable pathway for introducing halogens like bromine or chlorine at the C-5 position of this compound, creating precursors for cross-coupling reactions or directly enhancing biological activity.

Amination: The amino group at the C-6 position is a key feature of the title compound. However, this position is often a site of modification itself. Synthetic routes to 6-aminouracil derivatives frequently start from a 6-chlorouracil (B25721) precursor. The chlorine atom is displaced by an amino group, often via reaction with ammonia (B1221849) or an azide (B81097) intermediate followed by reduction. For instance, the synthesis of 6-amino-1-benzyl-3-(3,5-dimethylbenzyl) uracil was successfully achieved from its 6-chloro counterpart, demonstrating the feasibility of this key transformation. researchgate.net This conversion is critical, as the introduction of the amino group can be a final step in the synthesis of a target molecule. researchgate.net

Table 1: Representative Halogenation and Amination Reactions on Uracil Scaffolds

| Starting Material | Reagents and Conditions | Product | Position of Modification | Reference |

| 6-amino-1-phenyluracyl | Br₂, CH₃COOH, CH₃COONa | 5-bromo-6-aminouracyl | C-5 | juniperpublishers.com |

| 6-chloro-1-benzyl-3-(3,5-dimethylbenzyl) uracil | NaN₃ followed by reduction or direct amination | 6-amino-1-benzyl-3-(3,5-dimethylbenzyl) uracil | C-6 | researchgate.net |

Development of Diverse Chemical Libraries for High-Throughput Screening

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, relying on the availability of large and diverse chemical libraries to identify novel hit compounds. nih.gov The development of these libraries involves the synthesis of thousands of structurally diverse small molecules. Uracil derivatives, including compounds like this compound, are valuable components of such libraries due to their structural resemblance to endogenous nucleobases, suggesting a high potential for interacting with a wide range of biological targets, particularly enzymes and receptors involved in nucleic acid metabolism. juniperpublishers.comupenn.edu

Screening libraries are often categorized into diversity collections, focused libraries (e.g., kinase inhibitors, antiviral compounds), and fragment libraries. upenn.edustanford.edu

Diversity Libraries: These collections, such as the Maybridge HitCreator library, contain compounds selected to cover a broad chemical space, adhering to criteria for "drug-likeness" like Lipinski's rules. thermofisher.com

Focused Libraries: Uracil analogs are particularly relevant for focused libraries targeting specific protein families. For example, libraries of nucleoside mimetics or compounds targeting RNA are curated to increase the probability of finding hits against these targets. upenn.edu

Fragment Libraries: These contain smaller, lower molecular weight compounds and are used in fragment-based drug discovery to identify initial binding fragments that can be optimized into more potent leads. stanford.edu

The derivatization strategies discussed previously (halogenation, amination, etc.) are employed to generate a multitude of this compound analogs for inclusion in these libraries. Automated synthesis and purification platforms enable the rapid production of these compounds in formats suitable for HTS, such as pre-plated 96- or 384-well plates. thermofisher.com

Table 2: Types of Chemical Libraries for HTS

| Library Type | Description | Relevance of Uracil Analogs | Example Collections | Reference |

| Diversity Collections | Large sets of compounds covering broad chemical space to maximize hit potential against various targets. | Inclusion of diverse uracil scaffolds enhances the library's structural variety. | ChemDiv, Maybridge HitCreator, SPECS | stanford.eduthermofisher.com |

| Focused Libraries | Compounds designed with features known to interact with a specific target class (e.g., kinases, proteases, antivirals). | Uracil's nucleobase structure makes it ideal for antiviral, anticancer, and kinase-focused libraries. | Enamine Antivirals and Nucleoside Mimetics, ChemDiv Kinase Library | upenn.edustanford.edu |

| Known Bioactives | Collections of FDA-approved drugs and pharmacologically active compounds used for assay validation and drug repurposing. | Approved antiviral and anticancer drugs based on pyrimidine scaffolds are included. | LOPAC, NIH Clinical Collection, Selleckchem FDA approved drug library | stanford.edunih.gov |

| Fragment Libraries | Low molecular weight compounds ("fragments") that follow the "Rule of Three" for identifying initial, low-affinity binders. | The core uracil structure can serve as a starting fragment for elaboration. | Maybridge Ro3 Diversity Fragment Library, Life Chemicals Fragment Libraries | stanford.edu |

Bioisosteric Replacements in Uracil Structures for Enhanced Properties

Bioisosteric replacement is a powerful strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties to improve the compound's potency, selectivity, metabolic stability, or pharmacokinetic profile. nih.gov The uracil ring and its substituents are excellent candidates for bioisosteric modifications.

The uracil moiety itself can act as a bioisostere for other chemical groups. For instance, the uracil pharmacophore, with its combination of carbonyl (C=O), amide (N-H), and amino (NH₂) groups, can effectively mimic the interactions of a sulfonamide group, a common motif in many drugs. nih.gov This makes it a valuable non-sulfonamide alternative in drug design. nih.gov

Within the this compound structure, several bioisosteric replacements can be envisioned:

Ring System: The pyrimidine ring could be replaced by other heterocyclic systems like triazines or pyridinones to explore different spatial arrangements and electronic distributions.

C-6 Amino Group: The amino group could be replaced with a hydroxyl, thiol, or small alkyl group to modulate hydrogen bonding capabilities and steric interactions.

C-2 and C-4 Carbonyls: One of the carbonyl oxygens can be replaced with sulfur to create a thiouracil derivative. This change can significantly alter the electronic character and metal-binding properties of the molecule. nih.gov

N-1 Benzyl (B1604629) Group: The 3-chlorobenzyl group at the N-1 position can be replaced by other substituted aryl or alkyl groups to probe the binding pocket for additional interactions. The chlorine atom itself could be swapped for a methyl, trifluoromethyl, or cyano group to fine-tune lipophilicity and electronic effects.

These replacements are guided by an understanding of the target's binding site and are a rational approach to optimizing lead compounds derived from the uracil scaffold. nih.govacs.org

Q & A

Q. What are the optimal synthetic routes for 6-Amino-1-(3-chlorobenzyl)-uracil, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting the benzyl chloride group at the uracil N1-position with 3-chlorobenzylamine under reflux conditions (e.g., in DMF or DMSO) is a common approach. Evidence from analogous uracil derivatives suggests optimizing reaction time (7–14 days) and using catalysts like triethylamine to enhance yields . Characterization via -NMR and -NMR (e.g., δ 5.89 ppm for H-5, δ 162.4 ppm for carbonyl groups) ensures structural fidelity .

Q. How can researchers assess the purity of this compound, and what analytical techniques are critical?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is essential for purity assessment. Comparative melting point analysis (e.g., 76–95°C for structurally similar derivatives) and elemental analysis (C, H, N within ±0.4% of theoretical values) further validate purity . High-resolution mass spectrometry (HRMS) with [M+Na] or [M+H] ion peaks confirms molecular integrity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal toxicity. Refer to Safety Data Sheets (SDS) for storage guidelines (e.g., 2–8°C in inert atmospheres). In case of exposure, follow first-aid measures: rinse skin with water for 15 minutes and seek medical evaluation for inhalation incidents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

Methodological Answer: Develop a derivative library by modifying the benzyl substituent (e.g., fluorobenzyl, methoxybenzyl) and assess anti-viral or enzyme inhibition activity. Use in vitro assays (e.g., HIV-1 reverse transcriptase inhibition) with IC measurements. Compare NMR chemical shifts (e.g., δ 7.30 ppm for fluorobenzyl protons) to correlate electronic effects with bioactivity .

Q. What experimental design strategies minimize variability in synthesizing and testing this compound analogs?

Methodological Answer: Implement factorial design to isolate critical variables (e.g., solvent polarity, temperature, catalyst loading). For example, a 2 factorial design (varying solvent, reaction time, and amine equivalents) can identify interactions affecting yield. Statistical tools like ANOVA validate significance (p < 0.05) .

Q. How should researchers resolve contradictions in reported biological activity data for uracil derivatives?

Methodological Answer: Conduct meta-analysis of published IC values, controlling for variables like assay type (e.g., cell-based vs. enzymatic) and purity thresholds (>95%). Replicate experiments under standardized conditions and apply multivariate regression to identify confounding factors (e.g., solvent residues) .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps and nucleophilic sites. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to biological targets, guiding synthetic prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.